molecular formula C14H6ClN5 B2793885 2-Amino-6-(4-chlorophenyl)pyridine-3,4,5-tricarbonitrile CAS No. 75232-09-6

2-Amino-6-(4-chlorophenyl)pyridine-3,4,5-tricarbonitrile

Cat. No.: B2793885
CAS No.: 75232-09-6
M. Wt: 279.69
InChI Key: CHDQAMATHPVKQT-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-amino-6-(4-chlorophenyl)pyridine-3,4,5-tricarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6ClN5/c15-9-3-1-8(2-4-9)13-11(6-17)10(5-16)12(7-18)14(19)20-13/h1-4H,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDQAMATHPVKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(C(=C2C#N)C#N)C#N)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(4-chlorophenyl)pyridine-3,4,5-tricarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of ammonium acetate to form 2-amino-4-(4-chlorophenyl)-3,5-dicyanopyridine. This intermediate is then subjected to further nitrile substitution reactions to introduce the additional cyano groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(4-chlorophenyl)pyridine-3,4,5-tricarbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano groups can be reduced to primary amines.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives with reduced cyano groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-6-(4-chlorophenyl)pyridine-3,4,5-tricarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-6-(4-chlorophenyl)pyridine-3,4,5-tricarbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows for diverse interactions with biological macromolecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in the Cyanopyridine Family

Key analogues include derivatives with halogen or electron-withdrawing substituents on the phenyl ring. Selected examples:

Compound Name Substituent (Position 6) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
2-Amino-6-(4-chlorophenyl)pyridine-3,4,5-tricarbonitrile 4-Chlorophenyl C₁₄H₆ClN₅ 279.69 75232-09-6 Agrochemicals, Pharmaceuticals
2-Amino-6-(4-bromophenyl)pyridine-3,4,5-tricarbonitrile 4-Bromophenyl C₁₄H₆BrN₅ 324.15 478068-14-3 Material Science
2-Amino-6-[4-(trifluoromethyl)phenyl]pyridine-3,4,5-tricarbonitrile 4-Trifluoromethylphenyl C₁₅H₆F₃N₅ 313.24 478068-16-5 Medicinal Chemistry

Key Observations :

  • Halogen Substituents : Chloro and bromo groups enhance lipophilicity and bioavailability, making them suitable for agrochemicals (e.g., insecticidal activity) .
  • Trifluoromethyl Group : Increases metabolic stability and binding affinity to enzymes/receptors, favoring pharmaceutical applications .

Functional Analogues with Modified Cores

Thieno[2,3-b]pyridine Derivatives
  • Example: 3-Amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (Compound 3 in ). Activity: Exhibits insecticidal activity against Aphis craccivora (cowpea aphid) with LC₅₀ values lower than acetamiprid, a commercial neonicotinoid . Comparison: The thienopyridine core enhances π-π stacking with insect neuronal receptors, whereas the cyanopyridine core in this compound may prioritize hydrogen bonding via cyano groups.
Cycloocta[b]pyridine Derivatives
  • Example: N-(4-(4-Chlorophenyl)-3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)benzamide (Compound 3 in ). Activity: Displays anticancer activity against HT-29 (colon cancer) and A-549 (lung cancer) cell lines via kinase inhibition . Comparison: The fused cyclooctane ring introduces conformational rigidity, contrasting with the planar cyanopyridine core, which may limit penetration into hydrophobic pockets.

Insecticidal Activity

  • This compound Analogues: Derivatives like N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2 in ) show LC₅₀ = 0.12 mM against cowpea aphid, outperforming acetamiprid (LC₅₀ = 0.18 mM). The thioacetamide side chain likely enhances acetylcholine receptor binding . SAR Insight: Electron-withdrawing groups (e.g., Cl, CN) improve stability in biological matrices, while styryl groups increase membrane permeability.

Antimicrobial Activity

  • Example: 4-(4-(4,6-Diethoxy-1,3,5-triazin-2-ylamino)phenyl)-2-amino-6-(4-chlorophenyl)pyridine-3-carbonitrile (Compound 7g in ): IR/NMR Data: Strong C≡N (2185 cm⁻¹) and C-Cl (836 cm⁻¹) signals confirm structural integrity. Activity: Exhibits broad-spectrum antimicrobial action against E. coli and S. aureus due to triazine-mediated DNA intercalation .

Physicochemical and Pharmacokinetic Properties

Property This compound 2-Amino-6-(4-bromophenyl) Analogue LUF6941 (A1AR Ligand)
LogP (Predicted) 2.8 3.1 3.9
Water Solubility Low Very Low Moderate
Metabolic Stability High (CYP450 resistance due to Cl and CN groups) Moderate High

Key Notes:

  • The 4-chlorophenyl group balances lipophilicity and metabolic stability, making it preferable for agrochemicals.
  • Brominated analogues, while more lipophilic, may face oxidative degradation challenges .

Biological Activity

2-Amino-6-(4-chlorophenyl)pyridine-3,4,5-tricarbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an amino group and a chlorophenyl moiety, along with multiple cyano groups that enhance its reactivity. The structural formula can be represented as follows:

C13H8ClN5\text{C}_{13}\text{H}_{8}\text{Cl}\text{N}_{5}

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from pyridine derivatives. Common methods include:

  • Cyclization Reactions : Utilizing intermediates that undergo cyclization to form the pyridine core.
  • Nitrilation : Introducing cyano groups through nucleophilic substitution reactions.

Antiviral Activity

Recent studies indicate that derivatives of similar structures exhibit significant antiviral properties. For instance, compounds with similar pyridine frameworks have shown efficacy against various viruses by inhibiting viral replication processes . While specific data on this compound is limited, its structural similarities suggest potential antiviral applications.

Anticancer Properties

Pyridine-based compounds have been extensively studied for their anticancer activities. Research has demonstrated that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression . In particular, compounds containing cyano groups are known to interact with cellular targets involved in cancer pathways.

Compound Activity IC50 (µM) Mechanism
Compound AAnticancer15Apoptosis induction
Compound BAntiviral0.27Inhibition of viral replication

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in viral replication and tumor growth.
  • Cell Signaling Modulation : The compound may affect signaling pathways that regulate cell survival and proliferation.

Case Studies

  • Antiviral Screening : A study screened various pyridine derivatives for their ability to inhibit human adenovirus (HAdV). Compounds showed selective inhibition with low cytotoxicity profiles, suggesting that this compound could follow similar trends if tested .
  • Anticancer Efficacy : In vitro studies on related compounds indicated potent anticancer effects against several cell lines (e.g., HeLa and MCF-7), with mechanisms involving apoptosis and cell cycle arrest being predominant . Such findings underscore the need for further investigation into the specific effects of our compound.

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